molecular formula C12H14Cl2O3 B3058738 Ethyl 4-(3,4-dichloro-phenoxy)butanoate CAS No. 91495-17-9

Ethyl 4-(3,4-dichloro-phenoxy)butanoate

Cat. No.: B3058738
CAS No.: 91495-17-9
M. Wt: 277.14 g/mol
InChI Key: OXDBJQHKIXUOBC-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dichloro-phenoxy)butanoate is a useful research compound. Its molecular formula is C12H14Cl2O3 and its molecular weight is 277.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

91495-17-9

Molecular Formula

C12H14Cl2O3

Molecular Weight

277.14 g/mol

IUPAC Name

ethyl 4-(3,4-dichlorophenoxy)butanoate

InChI

InChI=1S/C12H14Cl2O3/c1-2-16-12(15)4-3-7-17-9-5-6-10(13)11(14)8-9/h5-6,8H,2-4,7H2,1H3

InChI Key

OXDBJQHKIXUOBC-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCOC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCOC(=O)CCCOC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (27.5 mmol, 3.75 g) and sodium iodide (0.3333 mmol, 0.0500 g) were added to a reaction mixture of 3,4-dichloro-phenol Compound 16a (30.25 mmol, 4.93 g) and 4-bromo-butyric acid ethyl ester Compound 16b (27.5 mmol, 5.36 g) in acetone (60 mL). The reaction mixture was stirred overnight at room temperature. TLC analysis (4:1 hexane:EtOAc) showed no formation of product. The reaction mixture was refluxed for 3 hrs and TLC analysis (4:1 hexane:EtOAc) showed trace of starting material Compound 16a. The reaction mixture was refluxed overnight, then basified with 1N NaOH solution and extracted with CH2Cl2. The organics were dried over MgSO4. The drying agent was filtered and the solvent was removed in vacuo to yield 4-(3,4-dichloro-phenoxy)-butyric acid ethyl ester Compound 16c (6.9 g, 90.7%) as a pale pink oil, which was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 1.21-1.31 (q, 3H), 2.12-2.25 (m, 2H), 2.45-2.53 (t, 2H), 3.95-4.02 (t, 2H), 4.10-4.20 (q, 2H), 6.71-6.78 (dd, 1H), 6.94-6.96 (d, 1H), 7.28-7.31 (d, 1H).
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90.7%

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